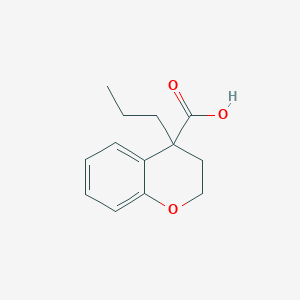
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Métodos De Preparación
The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .
Análisis De Reacciones Químicas
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: Known for its various biological activities, including analgesic and antiviral properties.
1,4-Disubstituted Piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3 |
Clave InChI |
ZBVNXEQGTJZRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


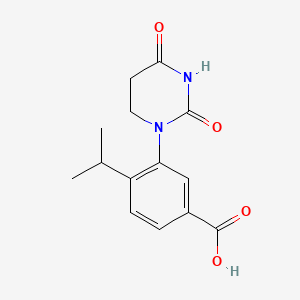

![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
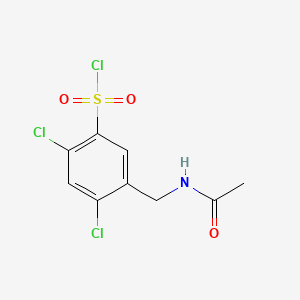
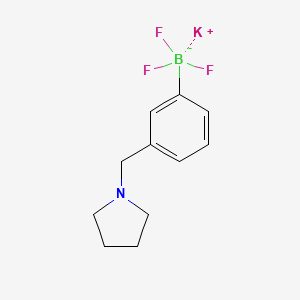


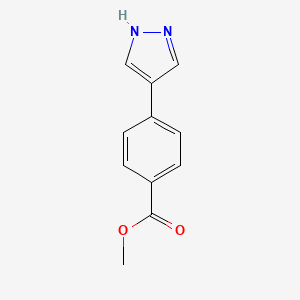
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
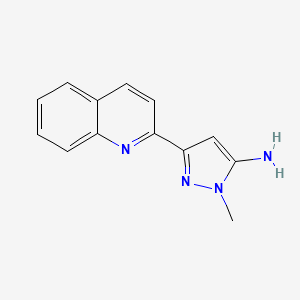

![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
